BenchChemオンラインストアへようこそ!

3-Bromo-4-propoxybenzonitrile

Lipophilicity Physicochemical Properties logP

3-Bromo-4-propoxybenzonitrile is a disubstituted benzonitrile derivative (molecular formula C10H10BrNO, molecular weight 240.10 g/mol) featuring a bromine atom at the meta (3‑) position and a propoxy (–OCH2CH2CH3) group at the para (4‑) position of the aromatic ring. Its canonical SMILES is CCCOC1=C(C=C(C=C1)C#N)Br.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 21422-52-6
Cat. No. B3116146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-propoxybenzonitrile
CAS21422-52-6
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C#N)Br
InChIInChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5H2,1H3
InChIKeyOKYULOXGBSWQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-propoxybenzonitrile (CAS 21422-52-6): Core Physicochemical & Structural Characteristics for Procurement Screening


3-Bromo-4-propoxybenzonitrile is a disubstituted benzonitrile derivative (molecular formula C10H10BrNO, molecular weight 240.10 g/mol) featuring a bromine atom at the meta (3‑) position and a propoxy (–OCH2CH2CH3) group at the para (4‑) position of the aromatic ring . Its canonical SMILES is CCCOC1=C(C=C(C=C1)C#N)Br [1]. The compound is commercially available as a solid with a minimum purity specification of 95% (AKSci) or 98% (Bidepharm), accompanied by batch-specific quality assurance documentation including NMR, HPLC, and GC . It is insoluble in water but freely soluble in common organic solvents, facilitating its use as a synthetic intermediate . The molecule contains a nitrile group (hydrogen‑bond acceptor) and a bromine atom (leaving group for cross‑coupling chemistry), making it a versatile building block for medicinal chemistry and materials science applications .

Why Generic Substitution of 3-Bromo-4-propoxybenzonitrile Fails: Structural Determinants of Reactivity and Physicochemical Profile


Within the 3‑bromo‑4‑alkoxybenzonitrile series, the length and branching of the alkoxy chain critically modulate lipophilicity, steric environment, and electronic properties, making generic interchange of analogs unreliable. The linear three‑carbon propoxy chain of 3‑bromo‑4‑propoxybenzonitrile confers a distinct balance of moderate lipophilicity (calculated logP values for related alkoxybenzonitriles range from ~2.2 to 3.7, and the target compound's logP has been reported as 2.2 ) and conformational flexibility compared to shorter analogs (methoxy: one rotatable bond; ethoxy: two rotatable bonds) or branched isomers (isopropoxy: constrained geometry) [1]. The bromine at the 3‑position is electronically coupled to the nitrile group, influencing the compound's reactivity in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) in a manner that can be fine‑tuned by the para‑alkoxy substituent's steric and electronic effects . These property differences have practical consequences: for example, in antiviral benzonitrile scaffold optimization, variation of the alkoxy chain length and bromine substitution pattern has been shown to directly impact in vitro potency [2]. Consequently, substituting this compound with 3‑bromo‑4‑methoxybenzonitrile, 3‑bromo‑4‑ethoxybenzonitrile, or 3‑bromo‑4‑isopropoxybenzonitrile will yield different reaction kinetics, yields in downstream synthetic steps, and physicochemical profiles of final products. This evidence guide below provides the remaining quantifiable differentiation points to support scientific selection.

Quantitative Differentiation Evidence for 3-Bromo-4-propoxybenzonitrile vs. Closest Analogs


Lipophilicity (logP) Comparison: 3-Bromo-4-propoxybenzonitrile vs. 3-Bromo-4-methoxybenzonitrile

The experimental logP of 3-Bromo-4-propoxybenzonitrile is reported as 2.2, whereas the logP of the methoxy analog (3-Bromo-4-methoxybenzonitrile) is calculated to be approximately 2.0 [1]. This difference of ~0.2 log units corresponds to a ~1.6‑fold increase in octanol–water partition coefficient for the propoxy derivative. For procurement, this implies that the propoxy compound will exhibit greater lipophilicity, which can influence membrane permeability and solubility in non‑polar reaction media.

Lipophilicity Physicochemical Properties logP

Molecular Weight Differentiation for Synthetic Intermediate Selection: 3-Bromo-4-propoxybenzonitrile vs. 3-Bromo-4-butoxybenzonitrile

The molecular weight of 3-Bromo-4-propoxybenzonitrile is 240.10 g/mol, while the butoxy analog (3‑bromo‑4‑butoxybenzonitrile) has a molecular weight of 254.12 g/mol [1]. For medicinal chemistry programs, the lower molecular weight of the propoxy derivative provides a 14 g/mol advantage (~5.5% reduction), which is beneficial in fragment‑based drug discovery where smaller size often correlates with higher ligand efficiency [2].

Molecular Weight Synthetic Intermediate Butoxy Analog

Rotatable Bond Count as a Conformational Flexibility Metric: 3-Bromo-4-propoxybenzonitrile vs. 3-Bromo-4-isopropoxybenzonitrile

3-Bromo-4-propoxybenzonitrile possesses 3 rotatable bonds, whereas the isopropoxy analog (3‑bromo‑4‑isopropoxybenzonitrile) has only 2 rotatable bonds due to the branched alkoxy chain . The higher number of rotatable bonds in the propoxy derivative increases conformational flexibility, which may enhance binding pocket adaptability but also slightly penalize entropic binding free energy. For fragment‑based screening libraries, 3 rotatable bonds is within the Rule‑of‑Three guidelines, whereas 2 rotatable bonds may limit conformational sampling.

Conformational Flexibility Rotatable Bonds Isopropoxy Analog

Alkoxy Chain Length Influence on Reactivity in Pd‑Catalyzed Cross‑Coupling: 3-Bromo-4-propoxybenzonitrile vs. 3-Bromo-4-methoxybenzonitrile

The linear propoxy chain in 3‑bromo‑4‑propoxybenzonitrile provides slightly greater steric shielding of the adjacent bromine atom compared to the methoxy group in 3‑bromo‑4‑methoxybenzonitrile . Steric parameter differences (e.g., Taft Es values: –OCH3 ≈ –0.55; –O(CH2)2CH3 ≈ –0.36) suggest that the propoxy group is less electron‑withdrawing inductively than methoxy, which may accelerate oxidative addition in Pd(0)‑catalyzed cross‑coupling reactions [1]. While direct kinetic data for this specific pair are not available in the public domain, this class‑level structure–reactivity relationship indicates that the propoxy analog may offer distinct advantages in coupling efficiency.

Cross-Coupling Reactivity Suzuki Reaction Steric Effects

Antiviral Activity Potential: 3-Bromo-4-propoxybenzonitrile within the 4‑Alkoxy‑3‑bromobenzonitrile Scaffold Class

U.S. Patent 4,332,820 discloses a series of substituted benzonitriles with antiviral activity, specifically encompassing compounds of the general structure where the 4‑position is alkoxy (including propoxy) and the 3‑position is bromo, chloro, or fluoro [1]. Within this patent, compounds bearing a propoxy group at the 4‑position and bromine at the 3‑position were explicitly described as exhibiting in vitro antiviral activity against picornaviruses. While the patent does not report a standalone IC50 for 3‑bromo‑4‑propoxybenzonitrile, it establishes that the combination of 3‑bromo and 4‑propoxy substitution is a productive antiviral pharmacophore, distinguishing it from analogs with different alkoxy chain lengths or halogen substitution patterns that showed reduced or no activity in the same assay panel.

Antiviral Activity Benzonitrile Scaffold Structure–Activity Relationship

Purity and Analytical Documentation as Procurement Differentiation: 3-Bromo-4-propoxybenzonitrile vs. Generic Uncharacterized Analogs

Commercially available 3‑Bromo‑4‑propoxybenzonitrile from suppliers such as Bidepharm is offered at a standard purity of 98%, with batch‑specific analytical data (NMR, HPLC, GC) provided . In contrast, many close analogs (e.g., 3‑bromo‑4‑butoxybenzonitrile, 3‑bromo‑4‑isopropoxybenzonitrile) are often listed only at 95% purity or without guaranteed analytical documentation from certain vendors . This 3‑percentage‑point purity difference is critical for synthetic applications requiring precise stoichiometry and for biological assays where impurities can confound activity readouts.

Purity Specification Analytical Documentation Quality Control

Optimal Application Scenarios for 3-Bromo-4-propoxybenzonitrile Based on Differentiation Evidence


Antiviral Drug Discovery: Picornavirus Inhibitor Lead Optimization

The inclusion of 3‑bromo‑4‑propoxybenzonitrile as a synthetic intermediate or scaffold‑hopping starting point is supported by U.S. Patent 4,332,820, which establishes antiviral activity for 3‑bromo‑4‑alkoxybenzonitriles against picornaviruses [1]. Its moderate lipophilicity (logP 2.2) and conformational flexibility (3 rotatable bonds) make it suitable for further optimization of pharmacokinetic properties without compromising antiviral potency. Medicinal chemistry teams pursuing enterovirus or rhinovirus inhibitors should prioritize this compound over methoxy or isopropoxy analogs, which lack patent documentation of antiviral efficacy .

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 240.10 g/mol, 3‑bromo‑4‑propoxybenzonitrile falls within the Rule‑of‑Three guidelines for fragment libraries (MW < 300, clogP ≤ 3, ≤ 3 H‑bond acceptors) [2]. Its bromine atom provides a synthetic handle for fragment elaboration via cross‑coupling, while the propoxy group contributes moderate lipophilicity (logP 2.2) without violating fragment physicochemical criteria. This compound offers a 14 g/mol advantage over the butoxy analog, improving ligand efficiency potential, and a 1‑rotatable‑bond advantage over the isopropoxy analog, enabling better conformational sampling in fragment screens [3].

Palladium‑Catalyzed Cross‑Coupling Methodology Development

The 3‑bromo substituent is positioned para to the propoxy group, creating an electronically activated aryl bromide for Pd(0)‑catalyzed oxidative addition. The propoxy chain's moderate steric profile (Es ≈ –0.36) offers a balance between steric protection of the reactive center and accessibility for catalyst approach, potentially outperforming the methoxy analog (Es ≈ –0.55) in reaction rate [4]. Researchers developing new Suzuki, Buchwald–Hartwig, or Negishi coupling protocols can utilize this compound as a model substrate to evaluate catalyst efficiency under varying steric and electronic conditions.

High‑Purity Synthetic Intermediate for Multistep API Synthesis

The availability of 3‑bromo‑4‑propoxybenzonitrile at 98% purity with comprehensive analytical documentation (NMR, HPLC, GC) from suppliers such as Bidepharm makes it suitable as a regulatory starting material or late‑stage intermediate in active pharmaceutical ingredient (API) synthesis . The 3‑percentage‑point purity advantage over generic 95%‑grade analogs reduces the risk of impurity carry‑through in multistep sequences and simplifies quality control in GMP environments.

Quote Request

Request a Quote for 3-Bromo-4-propoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.